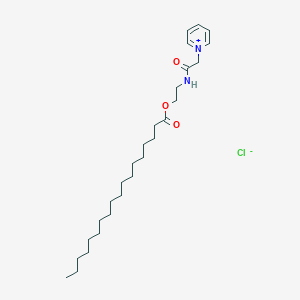
Iron silicide (FeSi)
Übersicht
Beschreibung
Iron Silicide (FeSi) is an intermetallic compound, a silicide of iron that occurs in nature as the rare mineral naquite . It is a narrow-bandgap semiconductor with a room-temperature electrical resistivity of around 10 kΩ·cm and unusual magnetic properties at low temperatures .
Synthesis Analysis
Iron silicide (Fe3Si and FeSi) particles have been selectively synthesized through a solid-state reaction route. The reactions are carried out at 650 °C in a stainless steel autoclave using iron sesquioxide (Fe2O3), elemental silicon, and active metals (magnesium and lithium) as reactants .
Molecular Structure Analysis
FeSi has a cubic crystal lattice with no inversion center; therefore its magnetic structure is helical, with right-hand and left-handed chiralities . At high temperatures, the crystal structure of iron silicide is a face-centered cubic structure (FeSi), in which the Fe and Si atoms occupy the vertex and face-centered positions of the face-centered cubic lattice, respectively .
Chemical Reactions Analysis
Iron silicide (Fe3Si and FeSi) particles have been selectively synthesized through a solid-state reaction route. The reactions are carried out at 650 °C in a stainless steel autoclave using iron sesquioxide (Fe2O3), elemental silicon, and active metals (magnesium and lithium) as reactants .
Physical And Chemical Properties Analysis
FeSi is a narrow-bandgap semiconductor with a room-temperature electrical resistivity of around 10 kΩ·cm . It has unusual magnetic properties at low temperatures .
Wissenschaftliche Forschungsanwendungen
Geology and Mineralogy
Iron silicides are found in nature and have been the subject of systematic reviews . They are found in geogenic, impact-induced, and extraterrestrial minerals . The study of these natural iron silicides can provide insights into their formation, differentiation, mixing, persistence, and decomposition .
Industrial Production
With the industrial production of iron silicides in the 20th century, attention has been focused on rare natural iron silicides . They have been used in various high-tech applications .
Synthesis
Iron silicide particles (Fe3Si and FeSi) have been selectively synthesized through a solid-state reaction route . This method can provide a general route for the selective synthesis of other transition metal silicides .
Magnetic Properties
Iron silicide exhibits interesting magnetic properties . These properties can be manipulated through selective synthesis, opening up potential applications in fields like data storage and spintronics .
Microelectronics
Transition metal silicides, including iron silicides, have been used in microelectronic transistors . Their unique properties make them suitable for use in high-performance electronic devices .
High-Temperature Structural Components
Iron silicides can withstand high temperatures, making them ideal for use in high-temperature structural components .
Thin Film Coatings
Iron silicides have been used in thin film coatings . These coatings can provide protection against corrosion and wear, extending the lifespan of various components .
Spintronics
Two-dimensional iron silicide alloys have gathered tremendous interest as promising candidates for next-generation spintronics . Their intrinsic room-temperature ferromagnetism makes them particularly suitable for this application .
Wirkmechanismus
Target of Action
Iron silicide (FeSi) is an intermetallic compound that has been studied for its magnetic properties . It’s primarily used in the steel and metallurgical industry , and has shown potential for photothermal therapy in cancer treatment .
Mode of Action
FeSi exhibits unusual magnetic properties at low temperatures . In photothermal therapy, FeSi nanoparticles absorb light and convert it into heat, damaging or killing cancer cells .
Biochemical Pathways
In the context of photothermal therapy, fesi nanoparticles can induce hyperthermia in cancer cells, leading to their destruction .
Pharmacokinetics
Fesi nanoparticles used in photothermal therapy are typically designed to be biodegradable .
Result of Action
The primary result of FeSi’s action is its magnetic properties, which have potential applications in various industries . In medical applications, FeSi nanoparticles can cause hyperthermia in cancer cells, leading to their death .
Action Environment
The action of FeSi can be influenced by environmental factors such as temperature . For instance, FeSi forms orthorhombic crystals at room temperature, which convert into a tetragonal α phase upon heating to 970 °C . In the context of photothermal therapy, the efficacy of FeSi nanoparticles can be influenced by the intensity and wavelength of the light source .
Safety and Hazards
Zukünftige Richtungen
Recent studies have focused on the ability to synthesize iron silicides in such a way to obtain a significant effect of spin polarization . The high value of the polarization spin for the fcc and bcc structures is due to the contribution of the high amount of Fe atoms above the Si atoms, which is reflected in an increase in the magnetic moment . This raises the prospect of enhancing the Tc of LaFeSiH by reducing its carrier concentration through appropriate chemical substitutions .
Eigenschaften
IUPAC Name |
silanidylidyneiron(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Si/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWDZWXHBYTMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si-]#[Fe+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40892426 | |
| Record name | Iron silicide (FeSi) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12022-95-6 | |
| Record name | Iron silicide (FeSi) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron silicide (FeSi) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40892426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | iron silicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)

